2-{2,8-diazaspiro[4.5]decan-2-yl}-N-methylacetamidedihydrochloride
Description
2-{2,8-Diazaspiro[4.5]decan-2-yl}-N-methylacetamide dihydrochloride is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms positioned at the 2- and 8-positions of the spiro[4.5]decane scaffold. The molecule includes an N-methylacetamide side chain and exists as a dihydrochloride salt, which enhances its aqueous solubility and stability for pharmaceutical applications.
Properties
IUPAC Name |
2-(2,8-diazaspiro[4.5]decan-2-yl)-N-methylacetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O.2ClH/c1-12-10(15)8-14-7-4-11(9-14)2-5-13-6-3-11;;/h13H,2-9H2,1H3,(H,12,15);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAMBZVEHFJBBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1CCC2(C1)CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl2N3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Spirocyclic Framework
2,8-Diazaspiro[4.5]decane (CAS 176-67-0) is a bicyclic amine featuring a spiro junction between a piperidine and an azepane ring. Its molecular formula (C₈H₁₆N₂) and monoisotopic mass (140.131349 g/mol) make it a versatile intermediate in medicinal chemistry. The compound’s sp³-hybridized nitrogen atoms enable nucleophilic reactivity, critical for forming acetamide derivatives.
Synthetic Routes to 2-{2,8-Diazaspiro[4.5]decan-2-yl}-N-methylacetamide Dihydrochloride
Nucleophilic Substitution with Bromoacetamide Derivatives
A common method involves reacting 2,8-diazaspiro[4.5]decane with N-methyl-2-bromoacetamide in the presence of a base.
Procedure :
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Reaction Setup : 2,8-Diazaspiro[4.5]decane (1.0 equiv) is dissolved in dichloromethane (DCM) with triethylamine (TEA, 2.0 equiv) to deprotonate the amine.
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Electrophilic Attack : N-Methyl-2-bromoacetamide (1.2 equiv) is added dropwise at 0°C to minimize side reactions.
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Stirring : The mixture is stirred at room temperature for 16–24 hours, monitored by TLC or LC-MS.
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Workup : The crude product is concentrated and purified via mass-directed autopurification (MDAP) or silica chromatography.
Yield : 45–55% (similar to analogous sulfonylation reactions).
Critical Parameters :
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Excess TEA ensures complete deprotonation of the spirocyclic amine.
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Polar aprotic solvents (e.g., DCM) enhance nucleophilicity without side reactions.
Reductive Amination of 2-Oxoacetamide
An alternative route employs reductive amination between 2,8-diazaspiro[4.5]decane and N-methyl-2-oxoacetamide.
Procedure :
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Condensation : The spiroamine (1.0 equiv) and N-methyl-2-oxoacetamide (1.1 equiv) are refluxed in methanol with acetic acid (0.5 equiv) as a catalyst.
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Reduction : Sodium cyanoborohydride (1.5 equiv) is added portionwise at 0°C, followed by stirring at room temperature for 12 hours.
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Acidification : The reaction is quenched with 2M HCl to form the dihydrochloride salt.
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Isolation : The precipitate is filtered, washed with cold ether, and dried under vacuum.
Yield : 60–65% (based on analogous reductive aminations).
Advantages :
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Avoids halogenated intermediates.
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Direct salt formation simplifies purification.
Solid-Phase Synthesis for High-Throughput Production
Patents describe solid-supported syntheses using Wang resin-bound 2,8-diazaspiro[4.5]decane.
Steps :
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Resin Activation : Wang resin is functionalized with a photolabile linker.
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Coupling : N-Fmoc-protected spiroamine is attached via standard peptide coupling (HOBt/DIC).
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Acetamide Formation : The resin is treated with N-methyl-bromoacetamide and DIEA in DMF.
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Cleavage : UV irradiation releases the product, which is precipitated as the dihydrochloride salt using HCl/ether.
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Optimization
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MDAP : Achieves >95% purity by removing unreacted spiroamine and byproducts.
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Recrystallization : Ethanol/water (4:1) yields crystalline dihydrochloride salt with 99% purity.
Industrial-Scale Considerations
Solvent Selection
Hazard Mitigation
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Ventilation : Required due to HCl gas evolution during salt formation.
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Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 45–55% | 95% | Moderate |
| Reductive Amination | 60–65% | 98% | High |
| Solid-Phase Synthesis | 70–75% | 99% | Low |
Key Insights :
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Reductive amination balances yield and scalability for pilot-scale production.
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Solid-phase methods suit small-batch API manufacturing but require specialized equipment.
Chemical Reactions Analysis
Types of Reactions
2-{2,8-Diazaspiro[4.5]decan-2-yl}-N-methylacetamidedihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
2-{2,8-Diazaspiro[4.5]decan-2-yl}-N-methylacetamidedihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2,8-diazaspiro[4.5]decan-2-yl}-N-methylacetamidedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(3,5-Dioxo-1-(4-Methoxyphenyl)-1,4-Diazaspiro[5.5]undecan-4-yl)acetamide ()
- Key Differences :
- Spiro Ring Size : The analog features a spiro[5.5] system (cyclopentane fused to a piperidine), whereas the target compound has a spiro[4.5] system (cyclohexane fused to a piperidine). Larger spiro systems may alter steric interactions with biological targets.
- Functional Groups : The analog contains three carbonyl groups (two ketones and one amide) compared to the target’s single acetamide group. This difference could reduce metabolic stability due to increased susceptibility to hydrolysis.
- Spectral Data : IR bands at 1678–1655 cm⁻¹ (C=O stretches) and NMR signals for aromatic protons (δ 7.01–7.26 ppm) highlight its distinct electronic environment .
N-(5-Chloro-2,4-Dimethoxyphenyl)-2-({8-Methyl-3-Phenyl-1,4-Diazaspiro[4.5]deca-1,3-Dien-2-yl}Sulfanyl)Acetamide ()
- Key Differences: Substituents: This compound includes a sulfanyl bridge and a chloro-dimethoxyphenyl group, which may enhance lipophilicity (logP) compared to the target’s simpler acetamide side chain. Spiro System: The 1,4-diazaspiro[4.5]deca-1,3-diene system introduces conjugated double bonds, altering electronic properties and reactivity .
2-Methyl-2,8-Diazaspiro[4.5]decan-1-one Hydrochloride ()
- Molecular Formula: C₉H₁₆ClN₂O (vs. the target’s C₁₁H₂₂Cl₂N₃O), indicating a smaller, less complex structure with fewer sites for derivatization .
Functional Analogues (Acetamide Derivatives)
Pesticide-Related Acetamides ()
Compounds like propachlor (2-chloro-N-(1-methylethyl)-N-phenylacetamide) and alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) share the acetamide backbone but lack spirocyclic systems.
- Key Differences :
- Bioactivity : These agrochemicals target plant enzymes (e.g., acetolactate synthase), whereas spirocyclic acetamides are more likely designed for human therapeutic targets (e.g., GPCRs or kinases).
- Complexity : The target compound’s spirocyclic core provides rigidity absent in linear pesticide analogs, which may improve pharmacokinetics .
Research Implications and Gaps
- Pharmacological Data: Limited evidence on the target compound’s bioactivity necessitates further studies (e.g., binding assays, ADMET profiling).
- Synthetic Optimization : Comparative analysis of yields and purities (e.g., 97% yield for analogs in ) suggests room for improving the target’s synthesis .
- Structural Diversity : Expanding substituents on the spiro[4.5] scaffold (e.g., sulfanyl or aryl groups) could enhance target engagement, as seen in .
Biological Activity
2-{2,8-Diazaspiro[4.5]decan-2-yl}-N-methylacetamidedihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article delves into its structural characteristics, biological activities, and relevant research findings.
Structural Information
The compound's molecular formula is , with a molecular weight of approximately 154.25 g/mol. The structural representation can be summarized as follows:
- SMILES : CN1CCC2(C1)CCNCC2
- InChI : InChI=1S/C9H18N2/c1-11-7-4-9(8-11)2-5-10-6-3-9/h10H,2-8H2,1H3
Biological Activity Overview
Research into the biological activity of this compound primarily focuses on its role as a selective inhibitor in various biochemical pathways.
Key Findings
- Inhibition of TYK2/JAK1 Kinases : A related compound within the diazaspiro family has demonstrated significant inhibitory activity against TYK2 and JAK1 kinases with IC50 values of 6 nM and 37 nM respectively. This suggests that similar compounds might exhibit comparable inhibitory effects, potentially positioning them as therapeutic agents for inflammatory diseases .
- Anti-inflammatory Properties : The compound's structural analogs have shown promising anti-inflammatory effects in models of acute ulcerative colitis, indicating that this class of compounds could be beneficial in treating inflammatory conditions through modulation of immune responses .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound.
| Study | Compound | Activity | IC50 (nM) | Notes |
|---|---|---|---|---|
| Study 1 | Compound 48 | TYK2/JAK1 Inhibition | 6 (TYK2), 37 (JAK1) | Selective for JAK1 over JAK2 |
| Study 2 | Compound X | Anti-inflammatory | N/A | Effective in ulcerative colitis models |
These findings highlight the potential for developing new therapeutic agents based on the structural framework of diazaspiro compounds.
Q & A
(Basic) How can researchers optimize the synthesis of 2-{2,8-diazaspiro[4.5]decan-2-yl}-N-methylacetamide dihydrochloride to improve yield and purity?
Methodological Answer:
Synthesis optimization typically involves stepwise refinement of reaction conditions. Key strategies include:
- Cyclization Efficiency : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature to enhance spirocyclic core formation .
- Catalyst Screening : Testing Brønsted or Lewis acids (e.g., ZnCl₂) to accelerate amide coupling steps .
- Purification : Employing gradient elution in preparative HPLC or recrystallization from ethanol/water mixtures to isolate high-purity product .
- Yield Tracking : Using LC-MS to monitor intermediates and optimize stoichiometry .
(Basic) What analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the spirocyclic structure, with characteristic shifts for the diazaspiro[4.5]decane core (e.g., δ 3.2–3.8 ppm for N-methyl groups) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3200 cm⁻¹ (N-H stretch) validate functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Ensures molecular weight matches theoretical values (e.g., [M+H]⁺ = 315.24 for C₁₅H₂₀Cl₂N₂O) .
(Advanced) How can reaction kinetics be studied to elucidate the rate-limiting steps in its synthesis?
Methodological Answer:
- Time-Resolved Sampling : Quenching aliquots at intervals and analyzing via HPLC to track intermediate conversion rates .
- Activation Energy Calculation : Conducting reactions at multiple temperatures (Arrhenius plots) to identify thermodynamically hindered steps .
- Computational Modeling : DFT calculations to simulate transition states and predict rate constants for cyclization or amidation .
(Advanced) What computational approaches are effective in predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina screens binding affinities to receptors (e.g., GPCRs) using crystal structures from the PDB .
- MD Simulations : All-atom simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .
- Pharmacophore Modeling : Identifies critical interaction motifs (e.g., hydrogen bonds with the diazaspiro nitrogen) for target selectivity .
(Advanced) How do structural modifications to the diazaspiro core influence bioactivity, and how can SAR studies be designed?
Methodological Answer:
- Core Substitutions : Introducing electron-withdrawing groups (e.g., -F at position 8) enhances metabolic stability .
- Side Chain Variation : Testing alkyl vs. aryl acetamide groups to optimize receptor binding (e.g., logP adjustments for blood-brain barrier penetration) .
- In Vitro Assays : Parallel screening against enzyme panels (e.g., kinases) to correlate structural changes with IC₅₀ shifts .
(Advanced) How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Assay Standardization : Replicating experiments under controlled conditions (e.g., ATP concentration in kinase assays) .
- Structural Validation : Reanalyzing compound purity via X-ray crystallography to rule out stereochemical impurities .
- Meta-Analysis : Applying machine learning to aggregate datasets and identify confounding variables (e.g., cell line specificity) .
(Advanced) What experimental strategies identify the primary biological targets of this compound?
Methodological Answer:
- Affinity Chromatography : Immobilizing the compound on resin to pull down binding proteins from lysates .
- Surface Plasmon Resonance (SPR) : Real-time kinetics for binding to purified receptors (e.g., KD measurement) .
- CRISPR-Cas9 Knockout : Screening cell lines with gene knockouts to pinpoint target-dependent effects .
(Advanced) How does the compound’s stability under physiological conditions impact experimental design?
Methodological Answer:
- pH Stability Profiling : Incubating in buffers (pH 1–9) and quantifying degradation via LC-MS .
- Plasma Stability Assays : Testing half-life in human plasma to adjust dosing intervals in in vivo studies .
- Light/Temperature Sensitivity : Storing lyophilized product at -80°C to prevent hydrochloride salt dissociation .
(Advanced) What methodologies optimize solubility for in vivo administration without altering bioactivity?
Methodological Answer:
- Salt Formation : Comparing hydrochloride vs. mesylate salts for enhanced aqueous solubility .
- Co-Solvent Systems : Blending PEG-400 with saline (≤20% v/v) to maintain compound integrity .
- Nanoformulation : Encapsulating in liposomes (size: 100–150 nm) to improve bioavailability .
(Advanced) How can metabolic pathways be elucidated to predict drug-drug interactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
